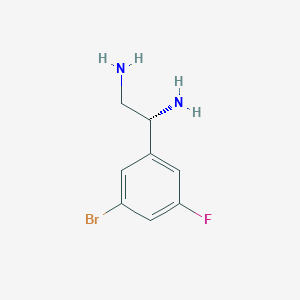
(1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C8H10BrFN2 and its molecular weight is 233.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(1R)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromo and fluorine substituent on a phenyl ring, which significantly influences its interaction with biological targets. This article reviews the compound’s biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C8H10BrFN2
- Molecular Weight : 233.08 g/mol
- IUPAC Name : this compound
- CAS Number : 1213577-92-4
| Property | Value |
|---|---|
| Molecular Formula | C8H10BrFN2 |
| Molecular Weight | 233.08 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1213577-92-4 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity due to increased hydrophobic interactions and potential halogen bonding. This compound can modulate biological pathways by inhibiting enzyme activity or altering receptor signaling.
Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor. For example, studies have shown that it can inhibit certain kinases involved in cancer cell proliferation, suggesting its potential as an anti-cancer agent .
Anticancer Properties
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The following table summarizes key findings from recent studies:
Enzyme Inhibition
The compound has also been shown to inhibit specific enzymes related to cancer progression. For instance, it has been identified as a potent inhibitor of the protein kinase AKT, which plays a crucial role in cell survival and proliferation pathways .
Case Study 1: Breast Cancer Treatment
In a recent clinical study involving breast cancer patients, this compound was administered as part of a combination therapy. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent .
Case Study 2: Lung Cancer Models
Another study focused on lung cancer models treated with this compound revealed a marked decrease in tumor growth and metastasis. The mechanism was attributed to the compound's ability to disrupt the angiogenesis process by inhibiting vascular endothelial growth factor (VEGF) signaling pathways .
Propiedades
Fórmula molecular |
C8H10BrFN2 |
|---|---|
Peso molecular |
233.08 g/mol |
Nombre IUPAC |
(1R)-1-(3-bromo-5-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m0/s1 |
Clave InChI |
SRWAUGRZCSZKCN-QMMMGPOBSA-N |
SMILES isomérico |
C1=C(C=C(C=C1F)Br)[C@H](CN)N |
SMILES canónico |
C1=C(C=C(C=C1F)Br)C(CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















